Pterosin B

描述

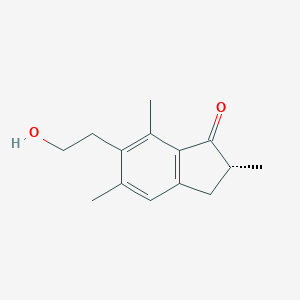

Pterosin B is a naturally occurring sesquiterpenoid compound found in various fern species, particularly in the bracken fern (Pteridium aquilinum). It has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is known for its anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in both medicinal and chemical research .

准备方法

合成路线和反应条件: 白蕨素 B 可以通过多种方法合成。一种常见的方法涉及水解蕨类植物中发现的一种致癌化合物 - 蕨类植物甙,生成白蕨素 B。 此过程通常涉及酸性或碱性水解,然后进行纯化步骤 .

工业生产方法: 由于白蕨素 B 在蕨类植物中自然含量丰富,因此其工业生产尚未得到广泛建立。 从植物材料中提取仍然是一种可行的方法。 提取过程包括收获蕨类植物,然后进行溶剂提取和纯化以分离白蕨素 B .

化学反应分析

Formation of Pterosin B

This compound is primarily derived from the hydrolysis of ptaquiloside. This reaction occurs under both acidic and alkaline conditions, although ptaquiloside is more stable under neutral to moderately acidic conditions and at low temperatures .

In laboratory settings, the conversion of ptaquiloside to this compound can be achieved by adding trifluoroacetic acid to a bracken extract after treatment with sodium hydroxide .

Degradation of this compound in Soil

This compound's degradation in soil has been studied, revealing that it undergoes rapid microbial degradation in acid forest soils . The degradation process follows a two-step first-order reaction model .

Table 1: Degradation Rates of this compound in Different Soil Types

| Soil Type | Degradation Time (Topsoil) |

|---|---|

| Loamy Sand | 27 hours |

| Sandy Loam | Days |

Sterile conditions inhibit the degradation of this compound, indicating the importance of microbial activity in its breakdown . The absence of a lag phase suggests that microorganisms capable of degrading this compound are readily present in the soil .

Chemical Stability

This compound is chemically more stable than ptaquiloside under laboratory conditions . While ptaquiloside is unstable in aqueous solutions, particularly under acidic or alkaline conditions, this compound remains stable under both conditions . This relative stability, coupled with its rapid degradation in soil, suggests that this compound may not be a reliable indicator of past ptaquiloside presence in soils with active microbial communities, but it may be useful in environments with very low microbial activity, such as groundwater .

Other Reactions and Transformations

Pterosins, including this compound, can undergo various chemical transformations. Treatment with hydrochloric acid in aqueous methanol can yield related compounds such as 13-chloro-spelosin, (3R)-pterosin D, and (2R,3R)-pterosin L .

Spectroscopic Data of this compound

Spectroscopic techniques such as UV, IR, and NMR are useful in the identification of this compound .

科学研究应用

Neuroprotective Effects

Alzheimer's Disease (AD) Research

Recent studies have highlighted Pterosin B's potential in treating Alzheimer's disease. In a study involving APP/PS1 transgenic mice and LPS-induced BV-2 cells, this compound was shown to improve cognitive dysfunction by modulating microglia polarization and inhibiting the Klf5/Parp14 pathway. This suggests that PB could serve as a therapeutic agent for AD by enhancing neuroprotection and reducing inflammation in the brain .

Enzyme Inhibition

This compound has also been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are critical in the pathogenesis of Alzheimer's disease. The compound demonstrated IC50 values of 29.6 µM for BACE1, 16.2 µM for acetylcholinesterase (AChE), and 48.1 µM for butyrylcholinesterase (BChE). Molecular docking simulations indicated that PB binds to the active sites of these enzymes, suggesting its potential as a therapeutic agent against cognitive decline associated with AD .

Cardioprotective Effects

Cardiomyocyte Hypertrophy

This compound has shown promise in mitigating cardiomyocyte hypertrophy induced by angiotensin II (Ang II). In vitro studies revealed that PB reduced the activation of key signaling pathways involved in cardiac hypertrophy, including the PKC-ERK-NF-κB pathway. It effectively decreased intracellular reactive oxygen species (ROS) levels, which are critical mediators of hypertrophic signaling .

Table: Summary of Cardioprotective Effects of this compound

Anti-Inflammatory Properties

Chondrocyte Hypertrophy and Osteoarthritis

In studies focused on osteoarthritis, this compound prevented chondrocyte hypertrophy by activating the CRTC/CREB pathway, leading to increased expression of lubricin (Prg4), which is essential for cartilage health. This suggests that PB could be beneficial in treating osteoarthritis by maintaining cartilage integrity and preventing degeneration .

Environmental Impact

Degradation Studies

Research has also investigated the environmental fate of this compound, indicating that it degrades rapidly in acid forest soils without accumulating in microbial communities. This property highlights its potential as an environmental indicator for past presence of carcinogenic compounds like ptaquiloside .

作用机制

白蕨素 B 通过各种分子靶点和途径发挥其作用:

相似化合物的比较

这些化合物具有类似的核结构,但在官能团方面有所不同,导致其生物活性有所差异 .

类似化合物:

白蕨素 A: 以其抗糖尿病特性而闻名。

白蕨素 C: 对某些癌细胞系表现出细胞毒活性。

白蕨素 D: 已被研究用于其抗炎作用 .

白蕨素 B 的独特性: 白蕨素 B 因其广泛的生物活性及其在各种疾病中的潜在治疗应用而脱颖而出。 它能够调节多种分子途径,使其成为科学研究中的多功能化合物 .

生物活性

Pterosin B is a naturally occurring compound derived from the bracken fern (Pteridium aquilinum), known for its diverse biological activities. This article explores the biological effects of this compound, particularly its therapeutic potential in various diseases, including osteoarthritis, cardiac hypertrophy, and Alzheimer's disease. The findings are supported by recent research studies and data tables summarizing key results.

1. Osteoarthritis Prevention

Recent studies have demonstrated that this compound plays a significant role in preventing chondrocyte hypertrophy and osteoarthritis. It has been shown to inhibit the activity of SIK3 (Salt-Inducible Kinase 3), which is crucial for maintaining cartilage homeostasis. In a study involving mice, this compound treatment resulted in:

- Decreased chondrocyte hypertrophy : Analysis revealed a reduction in the area of Col10-positive regions in metatarsal cartilage organ cultures treated with this compound.

- Increased expression of lubricin : this compound elevated Prg4 expression, which encodes lubricin, through the CRTC/CREB signaling pathway .

Table 1: Effects of this compound on Chondrocytes

| Parameter | Control Group | This compound Group |

|---|---|---|

| Area of Col10-positive region | High | Low |

| Prg4 Expression | Baseline | Elevated |

| SIK3 Protein Levels | Normal | Decreased |

2. Cardiomyocyte Protection

This compound has also been investigated for its protective effects against cardiac hypertrophy induced by angiotensin II (Ang II). The compound demonstrated the following effects:

- Reduction of reactive oxygen species (ROS) : this compound maintained ROS levels similar to control cells, while Ang II treatment increased ROS levels by approximately 15%.

- Inhibition of hypertrophic signaling pathways : It attenuated the activation of Ang II type 1 receptor (AT1R) and reduced HMGB1 secretion, thus interrupting downstream signaling pathways associated with cardiac hypertrophy .

Table 2: Impact of this compound on Cardiac Hypertrophy

| Parameter | Ang II Group | This compound Group |

|---|---|---|

| ROS Levels | Increased | Normal |

| NOX2 Expression | Increased | Decreased |

| AT1R Activation | High | Low |

3. Neuroprotective Effects

In addition to its effects on cartilage and cardiac tissues, this compound has shown promise in neuroprotection. It acts as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are implicated in Alzheimer’s disease. Key findings include:

- Inhibition Potency : this compound exhibited IC50 values of 29.6 µM for BACE1, 16.2 µM for acetylcholinesterase (AChE), and 48.1 µM for butyrylcholinesterase (BChE).

- Blood-brain barrier permeability : The compound demonstrated effective permeability across the blood-brain barrier (BBB), suggesting potential therapeutic applications in neurodegenerative diseases .

Table 3: Inhibitory Effects of this compound on Enzymes Related to Alzheimer’s Disease

| Enzyme | IC50 (µM) |

|---|---|

| BACE1 | 29.6 |

| Acetylcholinesterase (AChE) | 16.2 |

| Butyrylcholinesterase (BChE) | 48.1 |

属性

IUPAC Name |

(2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNCSXMTBXDZQA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955715 | |

| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34175-96-7 | |

| Record name | Pterosin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34175-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone, 6-(2-hydroxyethyl)-2,5,7-trimethyl-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034175967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。